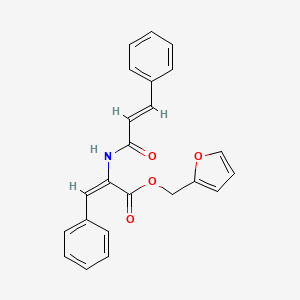![molecular formula C16H20N4O2S B4893380 ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate, commonly known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA is a membrane-permeable inhibitor of the Na+/H+ exchanger, which plays a critical role in regulating intracellular pH and cell volume in various cell types.
科学研究应用
EIPA has been used in a wide range of scientific research applications, including studies of cell signaling, ion transport, and membrane trafficking. EIPA has been shown to inhibit the activity of the Na+/H+ exchanger in various cell types, including neurons, cardiac myocytes, and cancer cells. This inhibition can lead to changes in intracellular pH, cell volume, and ion concentrations, which can have significant effects on cellular function and signaling.
作用机制
EIPA works by inhibiting the activity of the Na+/H+ exchanger, which is a membrane protein that plays a critical role in regulating intracellular pH and cell volume. The Na+/H+ exchanger works by exchanging extracellular Na+ ions for intracellular H+ ions, which helps to maintain a stable intracellular pH. EIPA binds to the cytoplasmic domain of the Na+/H+ exchanger and blocks the exchange of ions, leading to changes in intracellular pH and cell volume.
Biochemical and Physiological Effects:
EIPA has been shown to have a wide range of biochemical and physiological effects in various cell types. In neurons, EIPA has been shown to inhibit the activity of voltage-gated sodium channels, leading to changes in action potential firing and synaptic transmission. In cardiac myocytes, EIPA has been shown to inhibit the activity of the Na+/Ca2+ exchanger, leading to changes in intracellular Ca2+ concentrations and contractility. In cancer cells, EIPA has been shown to inhibit cell migration and invasion, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of using EIPA in lab experiments is that it is a specific inhibitor of the Na+/H+ exchanger, which allows researchers to study the effects of inhibiting this protein on cellular function and signaling. However, one limitation of using EIPA is that it can have off-target effects on other membrane proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on EIPA. One area of interest is the development of more specific inhibitors of the Na+/H+ exchanger, which could help to clarify the role of this protein in various cellular processes. Another area of interest is the use of EIPA as a potential therapeutic agent for various diseases, including cancer and cardiovascular disease. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of EIPA in various cell types.
合成方法
The synthesis of EIPA involves several steps, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The resulting compound is then reacted with ethyl 4-aminobenzoate to form ethyl 4-(4-chlorobenzoylamino)benzoate. This compound is then reacted with 3-(1H-imidazol-1-yl)propylamine and sodium cyanoborohydride to form EIPA.
属性
IUPAC Name |
ethyl 4-(3-imidazol-1-ylpropylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-22-15(21)13-4-6-14(7-5-13)19-16(23)18-8-3-10-20-11-9-17-12-20/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWAMXRKWZOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807898 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)
![1-chloro-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]benzene](/img/structure/B4893323.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)

![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)